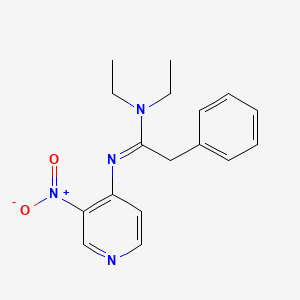![molecular formula C9H16OS4 B12547589 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane CAS No. 143696-26-8](/img/structure/B12547589.png)
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is a chemical compound with the molecular formula C10H20O2S5. It is characterized by the presence of a disulfanyl group and an ethoxycarbonothioyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane typically involves the reaction of hexanethiol with carbon disulfide and ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Step 1: Hexanethiol reacts with carbon disulfide in the presence of a base (such as sodium hydroxide) to form the corresponding thiocarbonate intermediate.
Step 2: The thiocarbonate intermediate is then treated with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or thiolates.
Substitution: The ethoxycarbonothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane involves its interaction with various molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. This interaction can lead to the modulation of enzymatic activities and cellular processes. The ethoxycarbonothioyl group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Disulfanyl-closo-Decaborate Anion: This compound contains a disulfanyl group and is used in similar applications.
Disulfiram: Known for its use in treating alcohol addiction, it also contains disulfide bonds.
Sodium 2,3-disulfanyl-1-propanesulfonate: Used in analytical chemistry and has similar disulfide functionalities.
Uniqueness
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is unique due to the presence of both an ethoxycarbonothioyl group and a disulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
143696-26-8 |
|---|---|
Molekularformel |
C9H16OS4 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
O-ethyl (hexanethioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C9H16OS4/c1-3-5-6-7-8(11)13-14-9(12)10-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
DFHJRBCNHUWDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=S)SSC(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
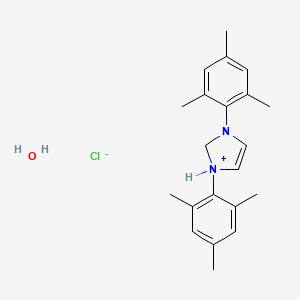
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)

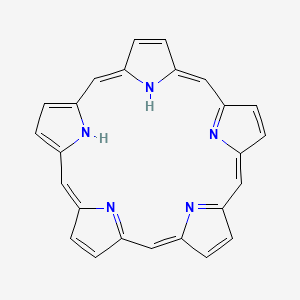
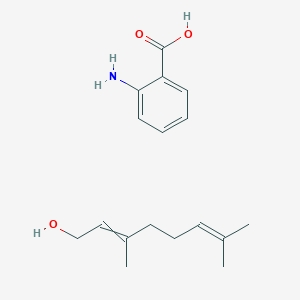
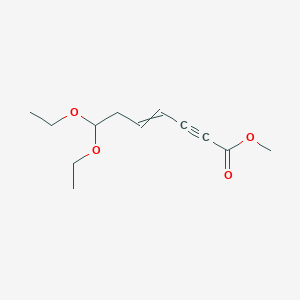
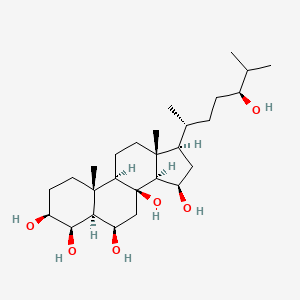
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
